2-Methyl-1-butanethiol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylbutane-1-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12S/c1-3-5(2)4-6/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQKBCSACFQGQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862771 | |
| Record name | 1-Butanethiol, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid with disagreeable odour | |
| Record name | 2-Methyl-1-butanethiol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/505/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
116.00 to 118.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Methyl-1-butanethiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035418 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
0.842-0.847 | |
| Record name | 2-Methyl-1-butanethiol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/505/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1878-18-8 | |
| Record name | 2-Methyl-1-butanethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1878-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Methyl-1-butanethiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001878188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanethiol, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Butanethiol, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylbutane-1-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.924 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-METHYL-1-BUTANETHIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZRO873BR6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | 2-Methyl-1-butanethiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035418 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies and Chemical Transformations of 2 Methyl 1 Butanethiol
Established Laboratory Synthesis Pathways
A common and direct method for synthesizing thiols like 2-Methyl-1-butanethiol is through the S\textsubscript{N}2 displacement of an alkyl halide by a sulfur nucleophile, such as the hydrosulfide (B80085) anion (-SH). libretexts.org For instance, 2-methyl-1-bromobutane can be reacted with sodium hydrosulfide to yield this compound. To prevent the formation of a sulfide (B99878) byproduct from a second substitution reaction, an excess of the nucleophile is often used. libretexts.org
Another effective approach involves the use of thiourea (B124793), (NH₂)₂C=S, as the nucleophile. libretexts.org This reaction proceeds by displacing the halide ion from the alkyl halide, forming an intermediate alkyl isothiourea salt. This salt is then hydrolyzed using an aqueous base to produce the final thiol product. libretexts.orgias.ac.in This method is advantageous as it avoids the formation of sulfide byproducts. libretexts.org The reaction of 2-methyl-1-butanol (B89646) with thiourea in the presence of a hydrogen halide also leads to the formation of an isothiouronium salt, which upon alkaline hydrolysis, yields the corresponding thiol. ias.ac.in
The following table summarizes key aspects of nucleophilic substitution pathways for the synthesis of this compound.
| Starting Material | Reagent | Key Features |
| 2-Methyl-1-bromobutane | Sodium Hydrosulfide | Requires excess nucleophile to minimize sulfide byproduct formation. |
| 2-Methyl-1-bromobutane | Thiourea followed by hydrolysis | Forms an intermediate isothiourea salt, avoiding sulfide byproducts. libretexts.org |
| 2-Methyl-1-butanol | Thiourea and Hydrogen Halide | Forms an isothiouronium salt intermediate, followed by alkaline hydrolysis. ias.ac.in |
This table provides a summary of common nucleophilic substitution methods for synthesizing this compound.
Reduction-based methods offer an alternative route to this compound. One such method involves the reduction of bis(2-methylbutyl) disulfide. This can be achieved using sodium in liquid ammonia, a process that requires careful temperature control and anhydrous conditions to prevent side reactions. Another approach is the reduction of the disulfide with zinc and acid. libretexts.org
The reduction of carbonyl compounds can also be employed. For instance, 2-methylbutanal can be converted to this compound, although this is a less common route. A more elaborate reduction pathway involves the reduction of a thioester intermediate using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF).
Key reduction-based synthesis pathways are outlined in the table below.
| Starting Material | Reducing Agent | Reaction Conditions | Notes |
| bis(2-Methylbutyl) disulfide | Sodium in liquid ammonia | Strict temperature control (<–33°C) and anhydrous conditions. | Yields can be moderate (50-60%) due to competing oxidation. |
| bis(2-Methylbutyl) disulfide | Zinc and acid | Reversible reaction. libretexts.org | Commonly used for disulfide cleavage. |
| Thioester intermediate | Lithium aluminum hydride (LiAlH₄) | Anhydrous THF, inert atmosphere. | A powerful reduction method for producing thiols. |
This table highlights key features of reduction-based approaches for the synthesis of this compound.
Catalytic methods are being explored for the synthesis of thiols. While specific examples for this compound are not extensively detailed in the provided results, general principles of catalytic thiolation can be applied. These methods often involve the use of transition metal catalysts to facilitate the introduction of a thiol group. For example, thiol-promoted catalytic reactions have been studied for the condensation of other organic molecules, where the thiol acts as a promoter in conjunction with an acid catalyst. rsc.org Such systems could potentially be adapted for the synthesis of this compound from appropriate precursors.
Derivatization Reactions and Functional Group Interconversions
The thiol functional group in this compound allows for a variety of derivatization reactions and functional group interconversions, which are crucial for its application in organic synthesis. researchgate.net
Thiols are readily oxidized to form disulfides. libretexts.orgaskfilo.com The oxidation of this compound with mild oxidizing agents like bromine (Br₂) or iodine (I₂) yields bis(2-methylbutyl) disulfide. libretexts.orgaskfilo.com This reaction is a key transformation in many biological systems and is easily reversible. libretexts.org The general reaction is:
2 R-SH → R-S-S-R + H₂ askfilo.com
Further oxidation of a thiol can lead to the formation of sulfoxides and sulfones. libretexts.orglibretexts.org For instance, treatment of a sulfide (which can be formed from a thiol) with hydrogen peroxide at room temperature can yield the corresponding sulfoxide (B87167) (R₂SO). libretexts.org More potent oxidizing agents like peroxyacids can further oxidize the sulfoxide to a sulfone (R₂SO₂). libretexts.org
The following table details the oxidation products of this compound.
| Reactant | Oxidizing Agent | Product |
| This compound | Bromine (Br₂) or Iodine (I₂) | bis(2-Methylbutyl) disulfide libretexts.orgaskfilo.com |
| Sulfide derived from this compound | Hydrogen Peroxide (H₂O₂) | 2-Methyl-1-butyl sulfoxide |
| 2-Methyl-1-butyl sulfoxide | Peroxyacid | 2-Methyl-1-butyl sulfone |
This table summarizes the products formed from the oxidation of this compound and its derivatives.
The thiol group of this compound is nucleophilic and can react with various electrophiles. researchgate.net For example, it can undergo S\textsubscript{N}2 reactions with alkyl halides to form sulfides. libretexts.org This reactivity makes it a valuable building block in organic synthesis for creating more complex molecules.
Derivatization is also employed to modify the properties of thiols for analytical purposes. researchgate.net By reacting the sulfhydryl group, the resulting derivative can have increased hydrophobicity, lower polarity, or enhanced signal in mass spectrometry, facilitating its analysis. researchgate.net
Stereoselective Synthesis and Chiral Implications in this compound Research
The chirality of this compound, stemming from the stereocenter at the C2 position, introduces a layer of complexity and opportunity in its synthesis and application. The development of synthetic methodologies that can selectively produce one enantiomer over the other is a significant area of research, driven by the distinct biological and chemical properties that enantiomers can exhibit. While detailed, publicly available protocols for the direct stereoselective synthesis of this compound are not extensively documented, the implications of its chirality are evident in various research contexts.
One notable area where the chirality of this compound plays a crucial role is in the field of coordination chemistry. For instance, racemic this compound has been employed in the synthesis of cubane-type Fe₄S₄ clusters. nih.gov In these structures, the thiol acts as a chiral ligand. The reaction of a precursor cluster with racemic this compound leads to the formation of a new cluster where the thiol is incorporated. nih.gov Interestingly, the resulting cluster complex can undergo spontaneous resolution upon crystallization, meaning that the crystals formed consist of a single enantiomer of the entire chiral cluster. nih.gov This phenomenon highlights how the chirality of the this compound ligand can influence the solid-state organization of large supramolecular structures. The diastereotopic nature of the methylene (B1212753) protons adjacent to the sulfur atom in the chiral ligand can be observed by ¹H NMR spectroscopy, providing a handle to study the stereochemistry of the resulting complex. nih.gov
The ability to determine the enantiomeric purity of chiral thiols like this compound is paramount for any stereoselective synthesis. To this end, specialized analytical reagents have been developed. These reagents react with the chiral thiol to form diastereomeric derivatives that can be distinguished and quantified using techniques like NMR spectroscopy, thus allowing for the determination of the enantiomeric excess (ee) of the synthesized thiol. acs.org
While direct asymmetric synthesis routes to this compound are not readily found in the surveyed literature, the broader field of asymmetric synthesis of sulfur compounds provides potential pathways. For example, the enantioselective sulfa-Michael addition represents a powerful strategy for the formation of chiral carbon-sulfur bonds. rsc.org In principle, a similar strategy could be envisioned where a chiral catalyst guides the addition of a thiol to a suitable acceptor, or a related asymmetric transformation could be employed to set the stereocenter.
The significance of chirality is also underscored in the context of flavor and fragrance chemistry, where the two enantiomers of a chiral molecule often possess distinct sensory properties. d-nb.info Although specific details on the odor profiles of (R)- and (S)-2-methyl-1-butanethiol are not provided in the search results, this general principle suggests a strong motivation for developing stereoselective syntheses of this and other chiral thiols for applications in the food and perfume industries.
The following table summarizes a key application where the chirality of this compound is of significance:
| Application Area | Starting Material | Key Observation | Reference |
| Coordination Chemistry | Racemic this compound | Spontaneous resolution of the resulting Fe₄S₄ cluster upon crystallization. | nih.gov |
Advanced Analytical and Spectroscopic Characterization of 2 Methyl 1 Butanethiol
Chromatographic Techniques for Complex Mixture Analysis
Chromatographic methods are essential for separating and identifying 2-Methyl-1-butanethiol from intricate sample matrices. These techniques leverage the compound's volatility and sulfur content for selective and sensitive detection.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolome Profiling
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile organic compounds. In the context of metabolomics, GC-MS has been employed to identify this compound as a significant component of the volatile metabolome of certain microorganisms. For instance, headspace GC-MS analysis of Clostridioides difficile cultures identified this compound as one of the major sulfur-containing volatile metabolites. frontiersin.orgnih.gov This technique allows for the separation of volatile compounds in a gas chromatograph followed by their detection and identification based on their mass spectra. frontiersin.orgnih.gov
In a study investigating the volatile metabolome of C. difficile, 105 compounds were detected, with 64 being sulfur-containing volatiles. frontiersin.orgnih.gov Among the 14 most abundant compounds were several thiols, including this compound. nih.gov The identification of these compounds is critical for understanding the metabolic pathways and the characteristic odor associated with this bacterium. frontiersin.orgnih.gov
Gas Chromatography with Pulsed Flame Photometric Detection (GC-PFPD) for Sulfur Selectivity
For the specific and sensitive detection of sulfur-containing compounds like this compound, gas chromatography with a pulsed flame photometric detector (GC-PFPD) is a highly effective method. nih.govacs.org The PFPD offers enhanced sensitivity and high selectivity for sulfur compounds, making it superior to conventional flame photometric detectors (FPD) and a more cost-effective alternative to atomic emission detection. acs.orgscribd.com
This technique has been successfully applied to the analysis of trace levels of volatile sulfur compounds in complex matrices such as beer. nih.govresearchgate.netsigmaaldrich.com In one study, a GC-PFPD method was developed that was capable of separating a wide range of C1-C6 sulfur compounds, leading to the first-time identification of this compound in beer. nih.govresearchgate.netsigmaaldrich.com The PFPD's ability to provide an almost equimolar response to sulfur allows for accurate quantification of total sulfur compounds using a single standard for calibration. acs.org The detector's high selectivity is also crucial in minimizing interference from the hydrocarbon background often present in such samples. davidsonanalytical.co.uk
Recent advancements in GC technology, such as the use of multidimensional gas chromatography (MDGC), further enhance the separation and identification of trace sulfur compounds. acs.org This approach, particularly when combined with olfactometry, provides a powerful solution for analyzing trace odorants in complex mixtures. acs.org
Headspace Solid-Phase Microextraction (SPME) for Trace Level Analysis
Headspace solid-phase microextraction (HS-SPME) is a simple, sensitive, and solvent-free sample preparation technique used for the extraction and preconcentration of volatile and semi-volatile compounds from a sample matrix. nih.govresearchgate.netsigmaaldrich.com This method is particularly well-suited for the trace level analysis of sulfur compounds in various samples. nih.govresearchgate.net
In the analysis of beer, HS-SPME coupled with GC-PFPD was utilized to develop a method for detecting volatile sulfur compounds at trace levels. nih.govresearchgate.netsigmaaldrich.com The study involved optimizing various parameters, including the choice of SPME fiber, adsorption and desorption conditions, and the effect of ethanol (B145695) concentration. nih.govresearchgate.net A Carboxen-polydimethylsiloxane coated fiber was found to be the most suitable for this application. nih.govresearchgate.netsigmaaldrich.com This combination of HS-SPME and GC-PFPD provided the necessary sensitivity and selectivity to identify this compound in beer for the first time. nih.govresearchgate.netsigmaaldrich.com
Advanced Spectroscopic Modalities for Structural and Conformational Studies
Advanced spectroscopic techniques provide detailed insights into the molecular structure, conformation, and dynamics of this compound.
Fourier Transform Microwave Spectroscopy for Low-Frequency Intramolecular Motions
Fourier transform microwave (FTMW) spectroscopy is a high-resolution spectroscopic technique used to study the rotational spectra of molecules in the gas phase. It allows for the precise determination of molecular rotational constants, which in turn provides information about the molecule's geometry and conformational landscape. nih.govresearchgate.net This technique is particularly valuable for investigating low-frequency intramolecular motions, such as the internal rotation of molecular subgroups. nih.gov
While direct FTMW studies on this compound are not extensively reported, research on analogous molecules like 1-butanethiol (B90362) and iso-butanethiol (2-methyl-1-propanethiol) provides significant insights. nih.govresearchgate.net For these molecules, FTMW spectroscopy, in conjunction with quantum chemical calculations, has been used to identify multiple stable conformers and to characterize the potential barriers to internal rotation of the methyl and sulfhydryl groups. nih.govresearchgate.net For instance, in the study of 1-butanethiol, seven of the fourteen possible conformations were detected. nih.gov The analysis of isotopologues, such as those containing ³⁴S, ¹³C, and deuterium, further refines the derived molecular structures. nih.gov
Nuclear Magnetic Resonance (NMR) Applications in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. While not typically used for trace detection, ¹H and ¹³C NMR provide definitive information about the molecular structure of compounds like this compound. The chemical shifts, coupling constants, and integration of the signals in an NMR spectrum reveal the connectivity of atoms and the number of protons and carbons in different chemical environments within the molecule. This information is crucial for confirming the identity and purity of a synthesized or isolated sample of this compound. researchgate.net
Mass Spectrometry Techniques for Derivatized Thiols (e.g., LDI MS, ESI MS)
Derivatization is a key strategy in the analysis of volatile thiols like this compound, as it converts them into less volatile and more easily ionizable forms, making them amenable to mass spectrometric analysis. oup.com Electrospray Ionization (ESI) and Laser Desorption/Ionization (LDI) are two powerful soft ionization techniques used for this purpose. sfrbm.org
Electrospray Ionization Mass Spectrometry (ESI-MS):
ESI-MS is a highly sensitive technique well-suited for the analysis of polar and thermally labile molecules. sfrbm.org For thiol analysis, derivatization is often mandatory to improve ionization efficiency and to allow for detection. researchgate.netresearchgate.net A common approach involves reacting the thiol group with a derivatizing agent that introduces a charged or easily ionizable tag onto the molecule. rsc.org This enhances the ESI response and shifts the mass of the analyte to a higher, less noisy region of the mass spectrum. rsc.org
Several derivatization strategies have been developed for ESI-MS analysis of thiols:
Charge-Tagging: Reagents that introduce a permanent positive or negative charge onto the thiol molecule significantly improve detection sensitivity. rsc.org
Michael Addition: This reaction is used to selectively derivatize thiols. For instance, phenylvinylsulfone has been shown to react selectively with thiols with high conversion rates, enabling their characterization in complex mixtures like fossil fuels. acs.orgnih.gov
Thiol-Specific Reagents: Reagents like monobromobimane (B13751) (mBrB) are used to derivatize thiols for LC-MS/MS analysis, allowing for the sensitive and selective quantification of various thiol compounds. nih.gov Another example is 2-phenyl-1,2-benzisoselenazol-3-one (ebselen), which has been used for the analysis of volatile thiols in beverages. researchgate.netresearchgate.net
The combination of derivatization with high-resolution mass spectrometry, such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS), allows for the detailed molecular characterization of thiols in highly complex matrices. acs.orgnih.gov
Laser Desorption/Ionization Mass Spectrometry (LDI-MS):
LDI-MS is a technique where a pulsed laser beam is used to desorb and ionize analytes from a surface. nih.gov While traditional Matrix-Assisted Laser Desorption/Ionization (MALDI) can be challenging for small molecules due to matrix-related interferences in the low mass range, newer LDI techniques using inorganic materials as matrices have shown promise. rsc.orgbohrium.com
For the analysis of low molecular weight thiols, a novel derivatization agent based on a trityl/acridine structure has been developed. rsc.org This reagent significantly increases the mass of the thiol derivative, shifting its ion peak away from the noisy low-mass region of the spectrum. rsc.org This approach allows for the successful analysis of small thiols by LDI-MS. rsc.org
| Technique | Principle | Advantages for this compound Analysis | Common Derivatizing Agents |
| ESI-MS | Soft ionization of analytes in solution. | High sensitivity, suitable for polar and thermally labile derivatives. | Phenylvinylsulfone, Monobromobimane, 2-phenyl-1,2-benzisoselenazol-3-one (ebselen) |
| LDI-MS | Laser-induced desorption and ionization from a surface. | High speed, high throughput, tolerance to salts. | Trityl/acridine-based reagents |
Method Development for Selective Thiol Determination in Challenging Matrices
The determination of this compound and other thiols in complex matrices such as petroleum products, food and beverages, and biological samples presents a significant analytical challenge. acs.orgnih.govresearchgate.net The low concentration of these compounds, coupled with the presence of a multitude of interfering substances, necessitates the development of highly selective and sensitive analytical methods. mdpi.com
A crucial first step in many methods is a selective extraction or isolation of the thiols from the matrix. Solid-phase extraction (SPE) is a commonly employed technique for this purpose. For instance, Ag+-silica solid-phase extraction has been used for the selective isolation of thiols from petroleum. researchgate.net
Examples of Method Development:
Petroleum and Fossil Fuels: A method for characterizing thiols in fossil fuels was developed based on a Michael addition reaction for derivatization, followed by ESI FT-ICR MS. acs.orgnih.gov This allowed for the detection of long-chain alkyl thiols in various petroleum fractions. acs.orgnih.gov Another approach for petroleum distillates involves SPE to separate thiophenes, followed by derivatization with pentafluorobenzoyl chloride to form thiol esters, which can then be analyzed by GC-MS. acs.org
Food and Beverages: The analysis of volatile thiols in products like coffee and wine often requires derivatization to stabilize the highly reactive compounds and make them amenable to LC-MS analysis. oup.comresearchgate.net For example, a method was developed for the quantitative analysis of 2-furanmethanethiol in coffee beans by derivatizing it with monobromobimane. oup.com
Biological Samples: For the simultaneous determination of multiple thiol compounds in biological samples, a method involving derivatization with monobromobimane followed by LC-MS/MS has been developed. nih.gov This approach offers high sensitivity and throughput for analyzing important biological thiols. nih.gov
The development of these methods often involves careful optimization of several parameters, including the choice of derivatizing agent, reaction conditions, extraction procedure, and chromatographic and mass spectrometric conditions, to achieve the desired selectivity and sensitivity for the target thiol compounds. unipd.it
| Matrix | Analytical Challenge | Method Highlights | Key References |
| Petroleum/Fossil Fuels | Complex hydrocarbon matrix, presence of various sulfur compounds. | Michael addition derivatization with ESI FT-ICR MS; SPE with derivatization for GC-MS. | acs.org, nih.gov, acs.org |
| Food & Beverages | Trace concentrations, volatile and reactive nature of thiols. | Derivatization with reagents like ebselen (B1671040) or monobromobimane followed by LC-HRMS. | oup.com, researchgate.net, researchgate.net |
| Biological Samples | Presence of numerous endogenous compounds. | Derivatization with monobromobimane and subsequent LC-MS/MS analysis. | nih.gov |
Computational and Theoretical Investigations of 2 Methyl 1 Butanethiol
Quantum Chemical Calculations for Molecular Structure and Conformation
Quantum chemical calculations are fundamental in elucidating the molecular structure and conformational preferences of 2-methyl-1-butanethiol. These computational methods provide insights into the molecule's geometry, energy, and vibrational frequencies, which are crucial for understanding its chemical behavior.
Ab Initio and Density Functional Theory (DFT) Approaches for Conformational Analysis
The conformational landscape of this compound, also known as iso-butanethiol, has been investigated using sophisticated computational techniques. researchgate.netacs.org Like its alcohol analog, 2-methyl-1-propanol (B41256) (iso-butanol), this compound can exist in several conformations due to rotation around its single bonds. researchgate.netacs.org
Researchers have employed both ab initio and Density Functional Theory (DFT) methods to predict the stable conformers of this molecule. researchgate.netacs.org Ab initio calculations, such as Møller-Plesset perturbation theory (MP2), and DFT methods, like B3LYP and cam-B3LYP, with extended basis sets (e.g., 6-311++G(d,p)), have been utilized to optimize the geometries of possible conformers and calculate their relative energies. researchgate.netacs.org
Studies on the related compound, 1-butanethiol (B90362), revealed the existence of seven out of a possible fourteen stable conformations. researchgate.netacs.org For this compound, three of the five possible conformations have been experimentally identified, a finding supported by these high-level quantum chemical calculations. researchgate.netacs.org The calculations have been instrumental in assigning the observed spectral lines from Fourier transform microwave spectroscopy by predicting rotational constants and other molecular parameters. researchgate.netacs.org It has been noted that the cam-B3LYP functional, in particular, provides results that are in better agreement with experimental data compared to MP2 and B3LYP for sulfur-containing compounds. researchgate.netacs.org
A key finding from these computational studies is that the most stable conformers of thiols like this compound have a gauche orientation around the C-S bond. researchgate.netacs.org This is in contrast to their alcohol counterparts, where a trans conformation is often favored. researchgate.netacs.org
Analysis of Potential Energy Barriers and Intramolecular Dynamics
The internal rotations within the this compound molecule give rise to potential energy barriers that govern its dynamic behavior. Quantum chemical calculations are essential for quantifying these barriers and understanding the molecule's intramolecular motions.
For instance, in the related molecule 1-butanethiol, spectral splittings were observed and interpreted as being caused by the tunneling of the SH group between symmetric and antisymmetric states. researchgate.netacs.org Similar phenomena are expected in this compound. The potential barrier hindering the internal rotation of the methyl group has also been a subject of investigation. For the trans isomer of ethanethiol, this barrier was determined to be 1156 ± 30 cm⁻¹. researchgate.net
The analysis of potential energy surfaces, calculated using quantum chemical methods, allows for the determination of the energy differences between various conformers and the transition states that connect them. This information is crucial for understanding the flexibility of the molecule and the rates of interconversion between different conformations.
Molecular Modeling and Dynamics Simulations for Intermolecular Interactions
Molecular modeling and dynamics simulations are powerful tools for investigating the intermolecular interactions of this compound. These methods provide a detailed picture of how molecules of this compound interact with each other and with other substances at the atomic level.
Force fields, such as the Transferable Potentials for Phase Equilibria (TraPPE-UA), have been developed to model thiols, including 2-methyl-1-propanethiol, a structurally similar compound. acs.org In the TraPPE-UA force field, intermolecular interactions are described by a combination of Lennard-Jones potentials and fixed point charges. acs.org The parameters for these potentials are often derived from high-level quantum chemical calculations, such as ab initio calculations at the HF/6-31g+(d,p) level, followed by a CHELPG analysis to determine the partial charges. acs.org
Configurational-bias Monte Carlo simulations in the grand canonical ensemble, coupled with histogram-reweighting techniques, have been successfully used to calculate the vapor-liquid coexistence curves for a variety of thiols. acs.org These simulations have shown excellent agreement with experimental data, with unsigned errors of less than 1% for saturated liquid densities and less than 3% for critical temperatures. acs.org The normal boiling points are also predicted with high accuracy, typically within 1% of experimental values. acs.org
These simulations provide valuable insights into the bulk properties of this compound and its behavior in different phases, which are governed by the underlying intermolecular forces.
Structure-Activity Relationship (SAR) Modeling in Biological Contexts
Structure-Activity Relationship (SAR) modeling is a computational technique used to understand how the chemical structure of a compound relates to its biological activity. While specific SAR studies focused solely on this compound are not extensively documented in the provided search results, the principles of SAR can be applied to understand its potential biological roles.
SAR studies often involve the analysis of a series of related compounds to identify key structural features, or "pharmacophores," that are responsible for a particular biological effect. For instance, in the development of antifungal agents, SAR studies on clovane derivatives revealed that the nature of the substituent at a specific carbon atom was crucial for their activity. acs.org Mercapto derivatives, which contain a thiol group like this compound, displayed low antifungal activity in that particular study. acs.org
The thiol group in this compound is a key functional group that can participate in various biological interactions. Thiols are known to be nucleophilic and can react with electrophilic sites in biological macromolecules, such as proteins and enzymes. mdpi.comresearchgate.net This reactivity is a cornerstone of the mechanism of action for many drugs and toxic compounds.
Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, can be employed to predict the biological activity of compounds like this compound. researchgate.net These models use calculated molecular descriptors, such as electronic, steric, and hydrophobic parameters, to build a mathematical relationship between the chemical structure and biological activity. Such models can be used to predict properties like mutagenicity, with some QSAR models showing high accuracy for food flavor chemicals. researchgate.net
Biochemical and Biological Roles of 2 Methyl 1 Butanethiol
Biosynthetic Pathways in Microbial Systems
The formation of 2-Methyl-1-butanethiol in microorganisms is intricately linked to the metabolism of sulfur-containing amino acids and the activity of specific enzymes that catalyze the release of volatile sulfur compounds.
Role of Sulfur-Containing Amino Acids (e.g., Cysteine, Methionine) in Thiol Formation
The biosynthesis of many volatile sulfur compounds (VSCs), including this compound, in microbial systems originates from the catabolism of sulfur-containing amino acids, primarily cysteine and methionine. nih.govfrontiersin.org These amino acids serve as the primary sulfur donors for the formation of thiols. nih.gov
In the context of the gut bacterium Clostridioides difficile, studies have demonstrated that the availability of cysteine is crucial for the production of a wide array of sulfur-containing volatiles. nih.govfrontiersin.org By varying the concentrations of cysteine and methionine in the growth medium, researchers have observed significant changes in the volatile metabolome profile, indicating that cysteine plays an essential role in the formation of these compounds. nih.govfrontiersin.org It is proposed that disulfides are derived from cysteine through the formation of cystathionine (B15957) analogs, which then lead to the corresponding thiols. nih.govfrontiersin.orgresearchgate.net Methionine may also contribute to the formation of some short-chain disulfides by integrating methanethiol (B179389) into the disulfide biosynthesis pathway. nih.govfrontiersin.orgresearchgate.net
The general pathway involves the enzymatic breakdown of these amino acids, leading to the release of hydrogen sulfide (B99878) or other sulfur-containing intermediates, which can then be incorporated into various organic molecules to form thiols. nih.gov
Enzymatic Mechanisms in Volatile Sulfur Compound Biosynthesis (e.g., Cystathionine Lyase, Methionine γ-Lyase)
Several enzymes are implicated in the biosynthesis of volatile sulfur compounds. Key among them are cystathionine β-lyase and cystathionine γ-lyase (also known as methionine γ-lyase), which are part of the transsulfuration pathway. nih.govmpg.de These enzymes catalyze the breakdown of cystathionine, an intermediate in the metabolic pathway that interconverts cysteine and methionine.
In plants and microorganisms, methionine is synthesized from cysteine and phosphohomoserine via the actions of cystathionine γ-synthase and cystathionine β-lyase. mpg.de Conversely, in mammals, cysteine is synthesized from methionine, highlighting a key difference in sulfur amino acid metabolism. mpg.de
Enzymes like cysteine sulfoxide (B87167) lyases are also involved in the formation of VSCs. acs.org In some bacteria, the formation of thiols with specific carbon backbones, such as 2-methyl-1-propanethiol, is thought to occur from the corresponding 2-oxo acid, which is a transamination product of an amino acid like valine. nih.govfrontiersin.org This suggests a pathway where the carbon skeleton is derived from amino acid catabolism, and the sulfur is subsequently introduced. nih.govfrontiersin.org
Occurrence and Formation in Specialized Biological Matrices
This compound is found in various specialized biological contexts, where it serves important functions ranging from microbial identification to chemical defense.
Microbial Metabolomes (e.g., Clostridioides difficile Volatile Organic Compounds)
The volatile metabolome of the pathogenic bacterium Clostridioides difficile is characterized by a large number of sulfur-containing compounds, which are responsible for its distinctive odor. nih.govfrontiersin.orgresearchgate.net Gas chromatography/mass spectrometry (GC/MS) analyses of C. difficile cultures have identified this compound as one of the major volatile components, along with other thiols and their disulfides. nih.govfrontiersin.orgresearchgate.net
The presence of these compounds is so characteristic that they can be used as potential biomarkers for the detection of C. difficile infections. The production of these volatiles is heavily influenced by the availability of sulfur-containing amino acids in the growth medium, particularly cysteine. nih.govfrontiersin.org
Table 1: Major Sulfur-Containing Volatile Organic Compounds Identified in Clostridioides difficile
| Compound | Chemical Formula | Role/Significance |
| 2-Methyl-1-propanethiol | C4H10S | Major volatile component |
| This compound | C5H12S | Major volatile component |
| 4-Methyl-1-pentanethiol | C6H14S | Major volatile component |
| Dimethyl disulfide | C2H6S2 | Common bacterial volatile |
| Bis(2-methylpropyl) disulfide | C8H18S2 | Dimerization product of 2-methyl-1-propanethiol |
This table is based on data from studies on the volatile metabolome of C. difficile. nih.govfrontiersin.orgresearchgate.net
Animal Secretions and Chemical Communication (e.g., Skunk Defensive Secretions)
This compound is a prominent component of the defensive spray of skunks. The anal sac secretions of the striped skunk (Mephitis mephitis) and the spotted skunk (Spilogale putorius) contain a mixture of volatile thiols and their thioacetate (B1230152) derivatives. nih.govnih.govresearchgate.netdvm360.com
In the striped skunk, the major volatile components include (E)-2-butene-1-thiol and 3-methyl-1-butanethiol (B42731), which is an isomer of this compound. nih.govresearchgate.net However, some sources also list this compound as a component. The defensive secretion of the spotted skunk also contains 3-methyl-1-butanethiol as a major component. nih.gov These thiols are responsible for the powerful and repellent odor of the spray. dvm360.com
The secretion also contains thioacetates, which are less odorous initially but can be converted to the more potent thiols upon contact with water. dvm360.com This chemical property ensures the longevity of the repellent scent. dvm360.com
Table 2: Major Volatile Components in Skunk Defensive Secretions
| Compound | Found in Striped Skunk (Mephitis mephitis) | Found in Spotted Skunk (Spilogale putorius) |
| (E)-2-Butene-1-thiol | Major | Major |
| 3-Methyl-1-butanethiol | Major | Major |
| 2-Phenylethanethiol | Not reported | Major |
| S-(E)-2-Butenyl thioacetate | Major | Not reported |
| S-3-Methylbutanyl thioacetate | Major | Not reported |
| 2-Methylquinoline | Major | Minor |
| 2-Quinolinemethanethiol | Major | Minor |
This table is compiled from GC-MS analyses of skunk secretions. nih.govnih.govresearchgate.net
Mammalian Thiol Metabolism Pathways (Mechanistic Focus)
In mammals, simple aliphatic thiols like this compound are metabolized through several pathways primarily aimed at detoxification and excretion. uzh.choecd.orgpublisso.denih.gov
The main metabolic routes include:
S-methylation: This is a major pathway where the thiol group is methylated to form a methyl thioether (sulfide). uzh.choecd.orgpublisso.denih.gov This reaction is catalyzed by two different enzymes: thiopurine methyltransferase in the cytoplasm and thiol methyltransferase in the microsomes. nih.gov Both enzymes utilize S-adenosyl-L-methionine as the methyl group donor. nih.gov The resulting methyl thioether can then undergo further oxidation.
S-oxidation: The methyl thioether formed from S-methylation can be oxidized to the corresponding sulfoxide and sulfone. uzh.choecd.orgpublisso.de This oxidation is catalyzed by flavin-containing monooxygenase (FMO) and cytochrome P-450 (CYP450) enzyme systems. inchem.org
Formation of Mixed Disulfides: Thiols can react with endogenous thiols, such as glutathione (B108866), to form mixed disulfides. uzh.choecd.orgpublisso.de This is a likely form of these compounds in circulation and can facilitate their transport and eventual elimination. oecd.org
Oxidative Desulfurization: For low molecular weight thiols, oxidative desulfurization can occur, leading to the formation of carbon dioxide and sulfate (B86663), which are then excreted. uzh.choecd.orgpublisso.de
These metabolic transformations generally increase the water solubility of the compounds, facilitating their excretion from the body. inchem.org
S-Methylation Processes and Thioether Formation
A primary metabolic route for simple thiols in mammals is S-methylation. publisso.deuzh.choecd.org This process involves the enzymatic transfer of a methyl group to the sulfur atom of the thiol, converting it into a methyl thioether (or sulfide). publisso.deuzh.ch This thioether can then undergo subsequent S-oxidation to form the corresponding sulfoxides and sulfones, which are generally more water-soluble and easier to excrete. publisso.deuzh.ch This pathway effectively masks the reactive thiol group, altering the compound's biological activity.
Reaction with Glutathione to Form Mixed Disulfides
Thiols can react with endogenous sulfur-containing molecules, most notably glutathione (GSH), to form mixed disulfides. publisso.deuzh.choecd.org This reaction is a significant pathway for the circulation and detoxification of thiols. The formation of a mixed disulfide between this compound and glutathione would result in a more polar and less volatile conjugate, facilitating its transport and eventual elimination from the body. This process is a key part of the cellular defense mechanism against potentially reactive thiol compounds.
Oxidative Desulfuration Pathways
For low molecular weight thiols, oxidative desulfuration represents another important metabolic fate. publisso.deuzh.choecd.orginchem.org This pathway involves the cleavage of the carbon-sulfur bond, leading to the formation of inorganic sulfate (SO₄²⁻) and carbon dioxide (CO₂). publisso.deoecd.orginchem.org The sulfur atom released during this process is not significantly reincorporated into the synthesis of sulfur-containing amino acids. inchem.org This catabolic route ensures the complete breakdown and excretion of the thiol's constituent elements.
| Metabolic Pathway | Description | Key Products | Significance |
|---|---|---|---|
| S-Methylation | Enzymatic addition of a methyl group to the thiol's sulfur atom. publisso.deuzh.ch | Methyl thioether, Sulfoxides, Sulfones. publisso.deuzh.ch | Detoxification, increased water solubility for excretion. |
| Mixed Disulfide Formation | Reaction with endogenous thiols like glutathione. publisso.deuzh.choecd.org | Glutathione-2-methyl-1-butyl disulfide. | Cellular defense, transport, and elimination of reactive thiols. |
| Oxidative Desulfuration | Cleavage of the C-S bond and oxidation of the sulfur atom. publisso.deoecd.orginchem.org | Inorganic sulfate (SO₄²⁻), Carbon dioxide (CO₂). publisso.deinchem.org | Complete breakdown and excretion of the thiol. |
Mechanisms of Olfactory Receptor Interaction
The potent and distinct odor of thiols is a result of their specific interaction with olfactory receptors (ORs), a large family of G-protein-coupled receptors (GPCRs). researchgate.netwikipedia.org The human olfactory system is exceptionally sensitive to low molecular weight organosulfur compounds like this compound. researchgate.netnih.gov
Receptor Specificity and Activation Profiles of Human Olfactory Receptors (e.g., OR2T11)
Research has identified specific human olfactory receptors that are highly responsive to thiols. One such receptor is OR2T11, which has been shown to be the primary human receptor for various low molecular weight thiols. nih.gov While not tested directly with this compound, studies on its structural isomers and similar compounds reveal a distinct activation profile. OR2T11 responds to one- to four-carbon straight- and branched-chain thiols, as well as some five-carbon branched-chain thiols. researchgate.netnih.gov This suggests a compact binding pocket within the receptor. Given this specificity, it is highly probable that this compound is an agonist for OR2T11.
Role of Metal Cofactors in Olfactory Sensing (e.g., Copper, Silver Enhancement)
A critical discovery in understanding thiol olfaction is the essential role of metal cofactors. nih.govpnas.org The robust activation of thiol-responsive receptors, including OR2T11, requires the presence of ionic copper (Cu²⁺). researchgate.netnih.govresearchgate.net In the absence of copper, the receptor's response to thiols is significantly diminished or abolished, and the response can be blocked by copper-chelating agents. nih.govpnas.org It is proposed that the metal ion is bound at the active site of the receptor, possibly by amino acid residues such as cysteine and histidine, and is crucial for the binding and subsequent activation by the thiol ligand. nih.gov Further studies have shown that ionic and nanoparticulate silver can mimic the enhancing effect of copper on OR2T11 activation. researchgate.net
| Aspect of Interaction | Key Findings for Thiol Sensing | Relevance to this compound |
|---|---|---|
| Receptor Specificity | Human olfactory receptor OR2T11 is highly responsive to low molecular weight, branched-chain thiols. researchgate.netnih.gov | As a branched C5 thiol, it likely activates OR2T11. |
| Cofactor Requirement | Ionic copper (Cu²⁺) is an essential cofactor for the robust activation of thiol-detecting receptors like OR2T11. researchgate.netnih.govpnas.org Silver also enhances the response. researchgate.net | Its detection is likely dependent on the presence of copper in the olfactory receptor active site. |
| Structure-Odor Relationship | Olfactory sensitivity is determined by the thiol group's interaction with the receptor's metal-containing binding pocket and the compact size/shape of the alkyl chain. researchgate.netnih.govperfumerflavorist.com | Its potent odor is due to a specific fit and strong interaction within the OR2T11 binding site, enhanced by a metal cofactor. |
Environmental Fate and Biogeochemical Cycling of 2 Methyl 1 Butanethiol
Atmospheric Chemistry and Degradation Kinetics
Once volatilized into the troposphere, 2-methyl-1-butanethiol is subject to chemical degradation, primarily initiated by reactions with photochemically generated radicals. researchgate.netresearchgate.net These reactions are crucial in limiting the atmospheric lifetime of this compound and influence the formation of secondary pollutants. thecmmgroup.com
Reactions with Atmospheric Radicals (e.g., Hydroxyl Radicals, Chlorine Atoms)
The principal removal mechanism for this compound in the atmosphere is through gas-phase reactions with hydroxyl (OH) radicals during the day and, to a lesser extent, with chlorine (Cl) atoms, particularly in marine or polluted industrial areas. researchgate.netresearchgate.net
Kinetic studies on 2-butanethiol, conducted at 298 K and atmospheric pressure, have determined the rate coefficients for its reactions with OH and Cl radicals. The reaction with chlorine atoms is approximately an order of magnitude faster than with hydroxyl radicals. rsc.org
Table 1: Reaction Rate Coefficients for 2-Butanethiol with Atmospheric Radicals
Formation of Secondary Atmospheric Products
The initial abstraction of the hydrogen atom from the thiol group results in the formation of a thiyl radical (RS•). This radical rapidly reacts with atmospheric oxygen (O₂), initiating a series of oxidation steps that lead to the formation of several secondary products. researchgate.net
For the isomer 2-butanethiol, the major identified products from its reactions with both OH and Cl radicals are sulfur dioxide (SO₂) and 2-butanone. researchgate.netrsc.org The high yield of SO₂ indicates an efficient oxidation of the sulfur atom. By analogy, the atmospheric oxidation of this compound is expected to produce sulfur dioxide and 2-methylbutanal. Other minor products, such as formaldehyde, can also be formed through secondary reactions. rsc.org
Table 2: Product Yields from the Atmospheric Oxidation of 2-Butanethiol
Microbial Degradation Pathways in Aquatic and Terrestrial Systems
Adaptation Mechanisms of Microorganisms for Xenobiotic Metabolism
Microorganisms exhibit remarkable adaptability, often evolving specialized enzyme systems and metabolic pathways to degrade xenobiotic (foreign) compounds. mdpi.com Low-molecular-weight thiols like this compound can be utilized as a source of carbon, sulfur, and energy by various bacteria. nih.govresearchgate.net The detoxification of such compounds can occur through enzymatic catalysis or spontaneous conjugation with endogenous thiols like glutathione (B108866) (in some bacteria) or bacillithiol. mdpi.comasm.orgfrontiersin.org The presence of these xenobiotics can induce the expression of specific genes responsible for their metabolism. Over evolutionary timescales, mechanisms such as gene transfer allow for the rapid dissemination of these catabolic capabilities within microbial communities, enabling efficient degradation of novel chemical structures.
Complete Biodegradation and Mineralization Processes
The ultimate fate of this compound in microbial metabolism is complete biodegradation or mineralization. nih.gov This process involves the breakdown of the organic molecule into simple inorganic constituents, primarily carbon dioxide (CO₂) and hydrogen sulfide (B99878) (H₂S) or sulfate (B86663) (SO₄²⁻), which can then be re-assimilated into biogeochemical cycles. frontiersin.org Studies on various organosulfur compounds show that microbes can cleave carbon-sulfur bonds, liberating the sulfur for their nutritional needs. researchgate.net For instance, some anaerobic bacteria are known to degrade simple thiols. nih.gov The degradation pathway may involve initial oxidation of the thiol group to form a disulfide (e.g., bis(2-methylbutyl) disulfide), which is then further metabolized. This mineralization process is essential for preventing the long-term accumulation of the compound and its metabolites in the environment.
Environmental Transport and Partitioning Behavior (mechanistic focus)
The movement of this compound through the environment is dictated by its inherent physical-chemical properties, which control its partitioning between air, water, soil, and biota.
The compound is a volatile liquid with a reported vapor pressure of 41.4 mmHg at 37.7 °C. sigmaaldrich.com This relatively high volatility facilitates its transfer from terrestrial and aquatic surfaces into the atmosphere, where it can be transported over long distances before being degraded.
In aquatic systems, its low solubility in water is a key factor. nih.gov This hydrophobicity, resulting from its five-carbon alkyl chain, means it will preferentially partition from the water column to organic-rich phases. Therefore, in soil or sediment, this compound is expected to adsorb to organic matter. This partitioning behavior reduces its concentration in the aqueous phase but can lead to its accumulation in soil and sediments, where it becomes available for microbial degradation. The balance between volatilization to the atmosphere and partitioning to soil/sediment is a critical determinant of its primary environmental fate.
Advanced Research Applications of 2 Methyl 1 Butanethiol
Utilisation in Advanced Materials Science Research
In the realm of materials science, the thiol functionality of 2-methyl-1-butanethiol is the primary driver of its utility. The sulfur atom readily forms strong bonds with the surfaces of noble metals, a characteristic that is exploited in the development of self-assembled materials and as a stabilizing agent for nanomaterials.
The spontaneous organization of molecules into ordered structures, known as self-assembly, is a cornerstone of nanotechnology and advanced materials development. Thiols are well-known for their ability to form self-assembled monolayers (SAMs) on gold (Au) substrates, creating highly ordered, functional surfaces. acs.orgdtu.dkuni-tuebingen.de The structure of the thiol, including the arrangement of its alkyl chain, plays a crucial role in the packing and final properties of the monolayer.
Research into alkanethiol SAMs has shown that the molecular geometry directly influences the packing structure on the substrate. dtu.dk While straight-chain thiols like 1-propanethiol (B107717) and 1-butanethiol (B90362) form well-defined lattices on Au(111) surfaces, branched isomers introduce steric constraints that alter the final assembly. acs.orgdtu.dkacs.org For instance, studies on 2-methyl-1-propanethiol, a close structural isomer of this compound, reveal the formation of distinct surface lattices compared to their straight-chain counterparts. dtu.dkacs.org The branched methyl group affects the intermolecular interactions and the tilt of the molecules relative to the surface, leading to different packing densities and structural phases. dtu.dk This ability to modify the surface structure by simply changing the molecular architecture is critical for designing surfaces with specific chemical and physical properties for applications in sensors, molecular electronics, and biocompatible coatings.
The formation of these monolayers is a dynamic process that can proceed through the growth of islands, which eventually coalesce into a complete film. acs.org The quality and characteristics of the resulting SAM are dependent on factors like the purity of the thiol, the solvent used, and the nature of the substrate. acs.org
Table 1: Influence of Thiol Structure on Self-Assembled Monolayer (SAM) Formation on Au(111)
| Feature | Straight-Chain Thiols (e.g., 1-Butanethiol) | Branched-Chain Thiols (e.g., 2-Methyl-1-propanethiol) |
|---|---|---|
| Molecular Packing | Typically form densely packed, highly ordered structures. dtu.dk | Packing is influenced by steric hindrance from the branch, often leading to different lattice structures. dtu.dk |
| Lattice Formation | Frequently form a (√3 x √3)R30° lattice structure in ideal conditions. dtu.dk | Can form more complex lattices, such as the (8 x √3)-4 lattice observed for 2-methyl-1-propanethiol. acs.org |
| Molecular Orientation | Molecules tend to adopt a near-vertical orientation to maximize van der Waals interactions. acs.org | The branch can cause a greater tilt angle relative to the surface normal. |
| Resulting Surface | Creates a uniform, well-defined surface. | Can be used to introduce controlled disorder or specific binding pockets on a surface. |
This table is generated based on comparative studies of straight and branched-chain thiols to illustrate the expected behavior of this compound.
Colloidal quantum dots (QDs) are semiconductor nanocrystals with unique optical and electronic properties that are highly dependent on their size and surface chemistry. Thiol-containing molecules are widely used as "capping agents" during and after the synthesis of QDs. frontiersin.org These agents are crucial for stabilizing the nanocrystals, preventing their aggregation, and passivating surface defects, which in turn enhances their quantum yield and stability. frontiersin.orgwwu.edu
This compound can serve as an effective capping agent. The thiol headgroup binds strongly to the surface of the quantum dot (e.g., CdTe, ZnS), while the alkyl tail provides solubility in nonpolar solvents. frontiersin.orgnih.gov The choice of capping agent significantly influences the physicochemical, optical, and electronic properties of the QDs. frontiersin.org Research has demonstrated that by exchanging the native ligands on a QD surface with different thiols, properties like hydrophilicity and biocompatibility can be precisely controlled. wwu.edu
The structure of the capping ligand, including its length and branching, affects the electronic properties of the quantum dot. For example, the capping agent can alter the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the QD, thereby tuning its band gap and photoluminescence characteristics. frontiersin.org While long-chain thiols are commonly used to provide steric stability, the use of specific branched thiols like this compound can offer a different balance of stability and surface accessibility, which is important for applications in sensors, LEDs, and biological imaging. frontiersin.orgthegoodscentscompany.com
Role as a Synthetic Intermediate in Complex Molecule Research
Beyond materials science, this compound is a valuable building block in synthetic organic chemistry. Its thiol group is a versatile functional handle that can be readily converted into other functionalities, making it a useful intermediate in the construction of more complex molecules, including pharmaceuticals and natural products. thegoodscentscompany.com
The most common reaction involving thiols is their oxidation to form disulfides (R-S-S-R'). libretexts.org This thiol-disulfide interconversion is a key process in many biological systems and is utilized in synthetic chemistry to link molecular fragments. libretexts.org For example, this compound can react with another thiol molecule (either the same or different) to form a disulfide bridge, a key structural motif in many proteins and other biologically active molecules. frontiersin.org
Research into the metabolome of microorganisms has identified this compound as a naturally produced volatile organic compound. frontiersin.org In Clostridioides difficile, for instance, it participates in metabolic pathways that lead to the formation of various disulfides, such as 2-methylbutyl 2-methylpropyl disulfide and bis(2-methylbutyl) disulfide. frontiersin.org These findings highlight its role as a precursor in biosynthetic pathways, providing a model for how it can be used in laboratory synthesis to generate molecular diversity. The compound's thiol group can undergo S-alkylation via SN2 reactions with alkyl halides to form sulfides (thioethers), further expanding its utility as a synthetic intermediate. libretexts.org
Table 2: Key Reactions of this compound in Synthesis
| Reaction Type | Reagent(s) | Product Type | Significance |
|---|---|---|---|
| Oxidation | Mild Oxidizing Agents (e.g., I₂, Br₂, air) | Disulfide | Forms disulfide bridges, crucial for linking molecular components and in peptide/protein chemistry. libretexts.org |
| S-Alkylation (Williamson Ether Synthesis Analogue) | Base, Alkyl Halide (R'-X) | Sulfide (B99878) (Thioether) | Creates a stable C-S bond, introducing new alkyl groups to build more complex molecular backbones. libretexts.org |
| Thiol-Ene Reaction | Alkene, Radical Initiator | Sulfide | A click chemistry reaction that forms a C-S bond with high efficiency and atom economy. |
| Nucleophilic Addition | α,β-Unsaturated Carbonyls | Thioether Adduct | Forms a new C-S bond via conjugate addition, a common strategy in organic synthesis. |
Future Directions and Emerging Research Avenues
Integration of Omics Technologies in Thiol Metabolome Research
The comprehensive understanding of how 2-methyl-1-butanethiol and other thiols are produced, metabolized, and function within a biological system requires a holistic approach. The integration of various "omics" technologies is at the forefront of this endeavor, promising to unravel the complex networks governing the thiol metabolome.
Metabolomics, which profiles and quantifies large numbers of small molecules like thiols, provides a direct snapshot of the physiological state of a cell or organism. mdpi.com By applying metabolomic techniques, researchers can identify and measure the abundance of this compound and its metabolic precursors and products. However, to understand the underlying regulatory mechanisms, metabolomics is increasingly being combined with other omics platforms.
Genomics: Analyzes an organism's complete set of DNA, helping to identify the genes that encode for enzymes involved in thiol metabolism.
Transcriptomics: Studies the complete set of RNA transcripts, revealing which of those genes are actively being expressed under specific conditions.
Proteomics: Investigates the entire set of proteins, confirming which enzymes are actually present and potentially active. mdpi.com
By integrating these datasets, a more complete picture emerges. For instance, a high level of this compound (detected by metabolomics) could be correlated with the high expression of a specific gene (transcriptomics) and the abundance of the corresponding enzyme (proteomics). This multi-omics approach is crucial for elucidating the intricate molecular mechanisms in tumorigenesis and can enhance personalized medicine. This integrated systems biology approach allows researchers to move beyond simple correlation and establish causal relationships between genetic potential, gene expression, protein function, and the resulting metabolic phenotype, offering profound insights into the lifecycle of thiols in various organisms. researchgate.net
Development of Novel Analytical Platforms for Ultrasensitive and Selective Detection
The potent nature of this compound, perceptible at extremely low concentrations, necessitates the development of highly sensitive and selective analytical methods for its detection and quantification. Future research is focused on creating novel platforms that can overcome the limitations of current techniques.
Several promising avenues are being explored:
Fluorescence-Based Probes: Researchers have developed sensitive and selective detection methods using fluorescent probes. nih.gov One such method involves fluorescence resonance energy transfer (FRET), where a specially designed probe interacts with thiol compounds, causing a measurable change in fluorescence. nih.gov This approach has successfully been used to detect thiols like glutathione (B108866) and cysteine with low limits of detection. nih.gov
Surface-Enhanced Raman Spectroscopy (SERS): SERS is a powerful technique for the specific and rapid detection of thiol-containing compounds, even within complex mixtures like culture media. nih.gov This method can achieve detection limits at the micromolar level and provides chemical information about the detected thiols. nih.gov
Gold Nanoparticle (AuNP)-Based Sensors: The unique properties of gold nanoparticles are being harnessed to create novel sensors. For example, lateral flow strips using AuNPs as labeling tags have been developed for the ultrasensitive detection of various analytes. researchgate.net This technology, which can be adapted for thiol detection, offers the potential for rapid, on-site analysis. researchgate.net
These emerging platforms represent a significant step forward in our ability to detect trace amounts of this compound and other thiols in complex environmental and biological samples.
Table 1: Emerging Analytical Techniques for Thiol Detection
| Technology | Principle | Key Advantages |
|---|---|---|
| Fluorescence Resonance Energy Transfer (FRET) | Thiol-disulfide exchange reaction destroys FRET, causing a detectable fluorescence recovery. nih.gov | High sensitivity and selectivity. nih.gov |
| Surface-Enhanced Raman Spectroscopy (SERS) | Enhancement of Raman scattering for molecules adsorbed on nanostructured metal surfaces. nih.gov | Rapid, specific, and works in complex matrices. nih.gov |
| Gold Nanoparticle (AuNP) Probes | Specific recognition events trigger signal changes, often colorimetric, amplified by the AuNPs. researchgate.net | Ultrasensitive, potential for on-site use. researchgate.net |
Advanced Structural and Functional Studies of Olfactory Receptors
Understanding how humans and other animals perceive the distinct aroma of this compound at the molecular level is a fundamental challenge. This requires detailed knowledge of the olfactory receptors (ORs) that bind to it. ORs are G-protein coupled receptors (GPCRs) located in the cell membrane, making them notoriously difficult to study structurally. nih.govnih.gov
Future research is focused on overcoming these hurdles through a combination of advanced techniques:
Computational Modeling and Simulation: Advances in computational methods allow for the investigation of ligand-receptor interactions at an atomic level. nih.gov By creating models of ORs, scientists can simulate how odorant molecules like this compound dock into the receptor's binding pocket and trigger a signal. nih.gov
Cryo-Electron Microscopy (Cryo-EM): This Nobel Prize-winning technology has revolutionized structural biology, enabling the determination of high-resolution structures of membrane proteins like GPCRs in their near-native state. Applying cryo-EM to ORs will provide unprecedented insights into their architecture.
AlphaFold and AI-based Structure Prediction: The development of artificial intelligence tools like AlphaFold3 allows for highly accurate predictions of protein structures. nih.gov This is particularly valuable for ORs, for which experimentally determined structures are scarce. nih.gov
Water-Soluble Receptor Variants: A novel strategy involves genetically modifying the transmembrane regions of ORs to make them water-soluble, which greatly facilitates structural and functional studies. nih.govresearchgate.net The "QTY code," for example, replaces hydrophobic amino acids with hydrophilic ones, creating soluble variants that maintain a structure remarkably similar to the native receptor. nih.gov
The combination of these structural studies with functional assays will ultimately reveal the precise molecular mechanisms underlying the detection of this compound and other odorants. nih.gov
Sustainable Synthesis and Biocatalytic Approaches for Thiol Production
The industrial synthesis of thiols often relies on processes that can be energy-intensive and use hazardous reagents. A major thrust of future research is the development of "green" and sustainable methods for producing compounds like this compound, with a strong emphasis on biocatalysis. researchgate.net
Green Chemistry Solvents: Research has shown that bio-based solvents, such as ethyl lactate, can serve as efficient media for the oxidative coupling of thiols to form disulfides, often without the need for a catalyst or additive. researchgate.net This approach aligns with the principles of green chemistry by using renewable resources and minimizing waste. mdpi.com
Biocatalysis with Enzymes: Enzymes offer a highly selective and efficient alternative to traditional chemical catalysts. researchgate.net They operate under mild conditions (room temperature and neutral pH), reducing energy consumption and byproduct formation. researchgate.net The use of enzymes like peroxygenases and reductases is being explored for the synthesis of sulfur-containing compounds, including chiral sulfoxides, which are valuable in medicinal chemistry. almacgroup.com
"Thiol-Free" Synthesis: To avoid the handling of volatile and odorous thiols, novel synthetic routes are being developed that use stable, non-odorous thiol surrogates. rsc.org For example, nickel-catalyzed reactions using N-thiophthalimides as a source of the thiol group allow for the efficient construction of a wide range of sulfides under mild conditions. rsc.org
These sustainable approaches not only offer a more environmentally friendly way to produce thiols but also open up new possibilities for creating complex sulfur-containing molecules with high precision.
Enhanced Bioremediation Strategies for Organosulfur Compounds
Organosulfur compounds, including thiols, can be significant environmental pollutants, particularly from industrial activities. wur.nl Bioremediation, which uses microorganisms to break down or detoxify pollutants, is a promising and sustainable cleanup strategy. nih.gov Future research aims to enhance the efficiency and predictability of these biological processes.
Key emerging strategies include:
Bioaugmentation and Biostimulation: Bioaugmentation involves adding specialized microorganisms to a contaminated site to boost the degradation of specific pollutants. acs.org Biostimulation, in contrast, involves adding nutrients or other substances to stimulate the activity of the indigenous microbial communities already present. acs.org
Optimizing Metabolic Pathways: Studies have shown that supplementing a contaminated environment with an additional carbon source, like glucose, can significantly improve the removal of organosulfur compounds. nih.gov This enhancement is linked to the enrichment of specific functional bacteria (e.g., Thiobacillus) and the upregulation of genes involved in sulfur metabolism. nih.gov The added carbon source can shift the metabolic fate of sulfur, promoting its assimilation into amino acids rather than its accumulation as sulfate (B86663). nih.gov
Bioelectrochemical Systems (BES): A novel approach involves using bioelectrochemical systems where microorganisms at a cathode can degrade organosulfur compounds like methanethiol (B179389) into sulfide (B99878). wur.nl This process requires both the electric current and the specific microbes to be effective, opening a new technological avenue for treating organosulfur emissions. wur.nl
By harnessing and enhancing the metabolic capabilities of microorganisms, these advanced bioremediation strategies offer a powerful toolkit for managing and mitigating pollution from organosulfur compounds. mdpi.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Cysteine |
| Dimethyl sulfide |
| Dimethyl disulfide |
| Ethanethiol |
| Ethyl lactate |
| Glutathione |
| Methanethiol |
| Propanethiol |
| Sulfide |
| Thiophenol |
Q & A
Basic Research Questions
Q. What are the standard laboratory synthesis routes for 2-Methyl-1-butanethiol, and what are their limitations?
- Methodological Answer : A common synthesis method involves the reduction of bis(2-methylbutyl) disulfide using sodium in liquid ammonia. This process requires strict control of reaction temperature (<–33°C) and anhydrous conditions to avoid side reactions. Key limitations include low yields (typically 50–60%) due to competing oxidation pathways and challenges in isolating the product from residual ammonia . Alternative routes, such as thiol-ene click chemistry, are being explored but require specialized catalysts (e.g., UV initiators) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Due to its flammability (Flash Point: <23°C) and harmful vapors (Risk Phrases R11, R20/21/22), researchers must:
- Use explosion-proof equipment and conduct reactions in fume hoods.
- Wear nitrile gloves, chemical-resistant aprons, and full-face shields to prevent skin/eye contact.
- Store the compound under nitrogen in amber glass containers to minimize oxidation and light-induced degradation.
First-aid measures for inhalation include immediate fresh air exposure and artificial respiration if necessary .
Q. Which analytical techniques are most reliable for characterizing this compound purity and structure?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is preferred for quantifying purity (>98% threshold for most studies), while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity. For sulfur-specific analysis, inductively coupled plasma mass spectrometry (ICP-MS) can detect trace impurities. Calibration standards must be prepared under inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in reductive synthesis?
- Methodological Answer : Yield optimization requires:
- Temperature modulation : Maintaining liquid ammonia temperatures (–33°C to –40°C) to suppress disulfide reformation.
- Stoichiometric precision : A 2:1 molar ratio of sodium to disulfide ensures complete reduction.
- Inert atmosphere : Argon purging reduces oxidation byproducts.
Pilot studies show yield improvements (up to 75%) with catalytic additives like lithium bromide, though this introduces purification challenges .
Q. How should researchers address contradictions in toxicity data for this compound across studies?
- Methodological Answer : Discrepancies in LD₅₀ values (e.g., rodent studies ranging from 200–500 mg/kg) often stem from differences in exposure routes (oral vs. inhalation) or solvent carriers. To resolve these:
- Replicate studies using OECD Test Guidelines 423 (acute oral toxicity) with standardized vehicle controls (e.g., corn oil).
- Cross-validate results with in vitro hepatotoxicity assays (e.g., HepG2 cell viability tests) to isolate compound-specific effects from metabolic variables .
Q. What methodologies are recommended for assessing the environmental impact of this compound in wastewater?
- Methodological Answer : Researchers should:
- Quantify biodegradation rates using OECD 301F respirometry tests under aerobic conditions.
- Analyze sulfur byproducts (e.g., sulfates) via ion chromatography to track oxidation pathways.
- Model bioaccumulation potential using quantitative structure-activity relationship (QSAR) tools, accounting for the compound’s logP (2.1) and persistence in aquatic systems .
Data Interpretation and Experimental Design
Q. How can computational modeling enhance the design of this compound derivatives with reduced volatility?
- Methodological Answer : Density functional theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) predict how structural modifications (e.g., branching at the β-carbon) affect vapor pressure. For experimental validation, synthesize analogues like 3-methyl-1-butanethiol and compare headspace concentrations via solid-phase microextraction (SPME)-GC .
Q. What experimental controls are essential in studying the olfactory receptor activation of this compound?
- Methodological Answer : Include:
- Negative controls : Receptor-free cell lines to baseline luminescence signals.
- Positive controls : Known agonists (e.g., 1-octen-3-ol) to calibrate response thresholds.
- Solvent controls : Ethanol or DMSO at equivalent concentrations to rule out carrier effects.
Dose-response curves should span 1 nM–100 μM to capture receptor saturation kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
